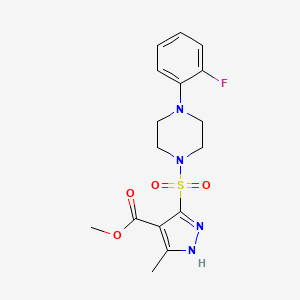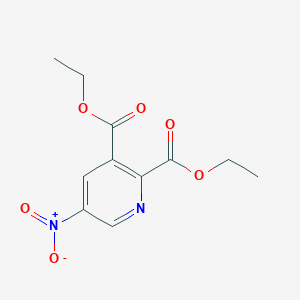
Diethyl 5-nitropyridine-2,3-dicarboxylate
説明
Synthesis Analysis
The synthesis of dihydropyridine derivatives, which could potentially include Diethyl 5-nitropyridine-2,3-dicarboxylate, has been described in a study . The study describes the synthesis of new diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates following a multistep synthetic route .Physical And Chemical Properties Analysis
The physical and chemical properties of Diethyl 5-nitropyridine-2,3-dicarboxylate are not well-documented. A study on a related compound, [(5,6-dimethyl dicarboxylate-3-pyridine) methyl]-trimethylammonium bromide (DPTAB), provides some insights into the thermodynamics and reaction kinetics of its synthesis .科学的研究の応用
Oxidative Amination
One application of derivatives of 5-nitropyridine, closely related to Diethyl 5-nitropyridine-2,3-dicarboxylate, is in oxidative amination reactions. Bakke and Svensen (2001) explored the reaction of 3-nitropyridine with various amines, including diethylamine, resulting in compounds like 2-diethylamino-5-nitropyridine. These reactions show the potential of nitropyridine derivatives in synthesizing a variety of nitrogen-containing compounds (Bakke & Svensen, 2001).
Anticancer Agents
In the field of medicinal chemistry, derivatives of 5-nitropyridine have shown potential as anticancer agents. Temple et al. (1992) found that certain 5-nitropyridine derivatives demonstrated antitumor activity in mice, suggesting their utility in developing new cancer treatments (Temple, Rener, Waud, & Noker, 1992).
Multicomponent Synthesis
In synthetic chemistry, Turgunalieva et al. (2023) employed a multicomponent reaction involving 5-nitropyridine derivatives to synthesize unsymmetrical derivatives of 4-methyl-substituted 5-nitropyridines. This showcases the versatility of 5-nitropyridine derivatives in complex synthetic pathways (Turgunalieva et al., 2023).
Synthesis of Oxazines and Thiazines
Further, Temple et al. (1983) synthesized pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines starting from a 5-nitropyridine derivative. These compounds were evaluated for their effects on cancer cell proliferation, indicating the role of nitropyridine derivatives in synthesizing biologically active molecules (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Substitution Reactions
Bakke and Sletvold (2003) investigated substitution reactions of 5-nitropyridine-2-sulfonic acid, resulting in various 2-substituted 5-nitropyridines. This research underscores the reactivity and potential for functionalization of nitropyridine derivatives in organic synthesis (Bakke & Sletvold, 2003).
Safety And Hazards
特性
IUPAC Name |
diethyl 5-nitropyridine-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-3-18-10(14)8-5-7(13(16)17)6-12-9(8)11(15)19-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSFGBFTXWFEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-nitropyridine-2,3-dicarboxylate | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


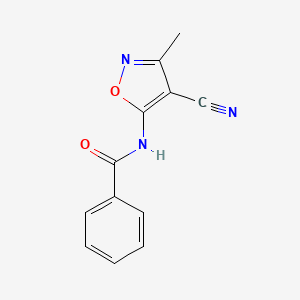

![5,7-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2912139.png)
![2-(2,4-Dichlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2912141.png)
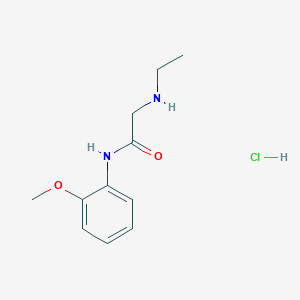

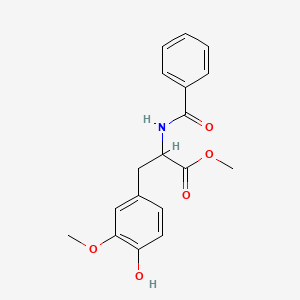
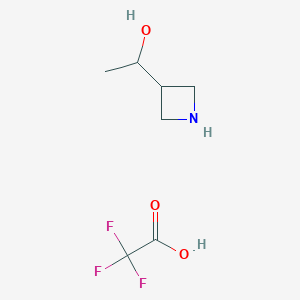
![[2-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2912147.png)
![Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2912149.png)
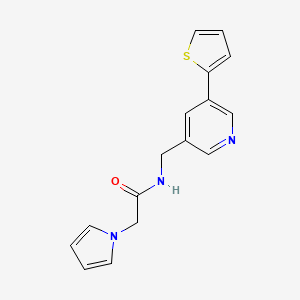
![N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2912153.png)
